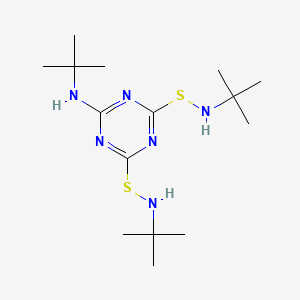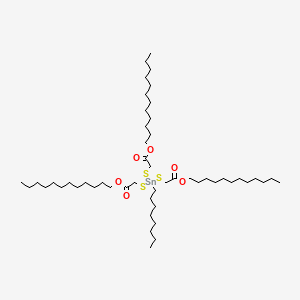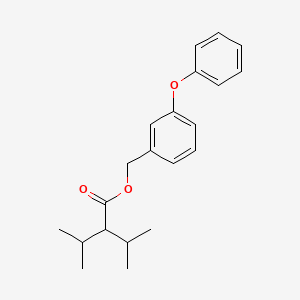
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound with a unique structure that combines elements of butanoic acid, isopropyl groups, and phenoxyphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-2-(1-methylethyl)butanoic acid with (3-phenoxyphenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-2-(1-methylethyl)-: This compound shares the butanoic acid and isopropyl groups but lacks the phenoxyphenyl ester group.
(3-Phenoxyphenyl)methyl ester: This compound contains the phenoxyphenyl ester group but lacks the butanoic acid and isopropyl groups.
Uniqueness
Butanoic acid, 3-methyl-2-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62391-88-2 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C21H26O3/c1-15(2)20(16(3)4)21(22)23-14-17-9-8-12-19(13-17)24-18-10-6-5-7-11-18/h5-13,15-16,20H,14H2,1-4H3 |
InChI Key |
OKOORXKDNNDJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


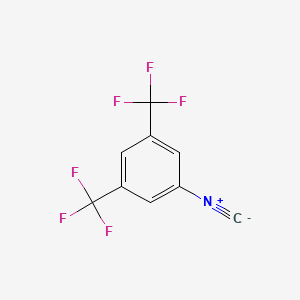

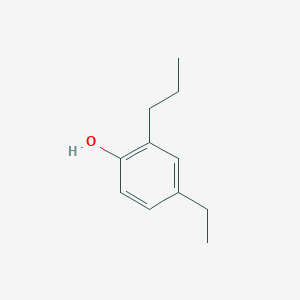


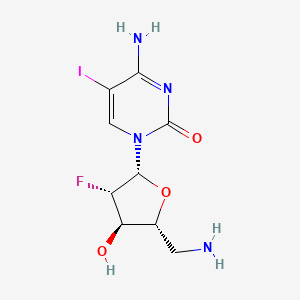

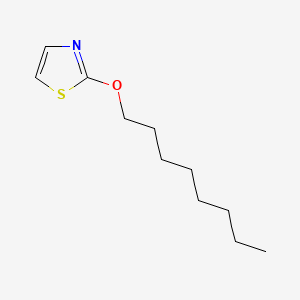

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
